molecular formula C10H18N2O B3198865 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide CAS No. 1016691-08-9

1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide

Cat. No.: B3198865
CAS No.: 1016691-08-9
M. Wt: 182.26 g/mol
InChI Key: VOZYPOAFELOPFM-UHFFFAOYSA-N
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Description

1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide ( 1016691-08-9) is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This reagent features a cyclohexane core substituted with both an amino and a carboxamide group, the latter connected to a prop-2-en-1-yl (allyl) group. This structure places it within a class of 1,1-disubstituted cyclohexane compounds that are of significant interest in medicinal chemistry research . The cyclohexane scaffold is a privileged structure in drug discovery and is present in several bioactive molecules . Specifically, structurally related cyclohexane-1-carboxamide derivatives have been synthesized and evaluated for their biological activity in scientific studies. Research on such analogues has demonstrated that these compounds can exhibit promising in-vitro antitumor properties by acting as apoptosis inducers, leading to programmed cell death in cancer cell lines . Some related carboxamide compounds have also been investigated for their potential as multi-target agents, combining anti-inflammatory and antioxidant activities, which is a growing area of interest in the treatment of complex diseases . This product is supplied for research and development purposes. It is intended for use in laboratory settings only and is not classified as a drug or pharmaceutical agent. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-amino-N-prop-2-enylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2H,1,3-8,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYPOAFELOPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and prop-2-en-1-yl groups.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the prop-2-en-1-yl group can participate in various chemical interactions, modulating the compound’s activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The allyl group in the target compound may enhance solubility in organic solvents compared to bulkier aryl groups (e.g., naphthyl in 18ba) but reduce thermal stability relative to fluorophenyl derivatives (e.g., 18ca, mp 59.7–60.8°C) .
  • Synthetic Routes : Carboxamides are typically synthesized via coupling reactions using activated carboxylic acids (e.g., Procedure B in for cyclopropane derivatives) . The allyl group could be introduced via nucleophilic substitution or amidation with allylamine.

Physicochemical Properties

  • Solubility: Allyl-substituted carboxamides are likely more lipophilic than hydroxylated analogs (e.g., 1-amino-2-hydroxycyclopentane-carboxylic acid in ) but less so than fluorinated derivatives .
  • Stability : The allyl group may pose storage challenges (e.g., polymerization risk), contrasting with stable isopropyl or aryl analogs .

Biological Activity

1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an amino group and a prop-2-en-1-yl side chain. This unique structure contributes to its interaction with various biological targets.

The biological activity of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity. Additionally, the prop-2-en-1-yl moiety facilitates various chemical interactions that modulate the compound's pharmacological effects.

Antitumor Activity

Recent studies have indicated that 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported between 15 to 25 µg/mL, indicating potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Activity

In a study published in 2024, researchers investigated the anticancer effects of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of pro-apoptotic markers such as caspase-3 activation and PARP cleavage. Flow cytometry analysis confirmed that the compound induced G0/G1 phase cell cycle arrest.

Concentration (µM) Cell Viability (%) Caspase Activation
0100Baseline
1080Mild
2050Moderate
3030High

Case Study: Antimicrobial Activity

A recent investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study revealed that at an MIC of 20 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment for bacterial infections .

Applications in Drug Discovery

Given its promising biological activities, 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide serves as a valuable scaffold for drug development. Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections. The compound's ability to modulate key biological pathways makes it an attractive candidate for further investigation in pharmacological studies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving isocyanides, aldehydes, and amines. For example, a modified Ugi reaction using 1-isocyanocyclohexanecarboxamide, propionaldehyde, and allylamine under reflux in dichloromethane with catalytic triethylamine yields the target compound. Column chromatography (SiO₂, EtOAc/cyclohexane gradient) is effective for purification, achieving yields up to 81% . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1.2 for aldehyde/amine/isocyanide) and using anhydrous conditions to suppress side reactions like N-oxide formation .

Q. Which analytical techniques are critical for characterizing structural and stereochemical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.24–1.64 ppm for cyclohexane protons, δ 175.5 ppm for carbonyl carbons) confirm backbone structure and substituent positions .
  • IR Spectroscopy : Peaks at 1700 cm⁻¹ (amide C=O stretch) and 3336 cm⁻¹ (N-H stretch) validate functional groups .
  • HR-MS : Exact mass analysis (e.g., m/z 320.2333 [M+H]⁺) ensures molecular formula accuracy .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations of 1–100 µM. Follow with apoptosis induction studies using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For CNS-targeted research, blood-brain barrier (BBB) permeability can be predicted via computational models (e.g., logP ~2.5 from PubChem data) .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional amide coupling and multicomponent strategies for synthesizing this compound?

  • Methodological Answer :

  • Conventional Coupling : Uses cyclohexanecarboxylic acid activated via thionyl chloride to form an acyl chloride, followed by reaction with allylamine. This method risks racemization and requires strict pH control .
  • MCR Approach : A one-pot Passerini/Ugi reaction forms the amide bond and cyclohexane ring simultaneously via a nitrilium ion intermediate, minimizing side products. Kinetic studies show MCRs proceed faster (2–4 hours vs. 12+ hours for stepwise synthesis) .

Q. How can conformational analysis resolve discrepancies in observed vs. predicted solubility profiles?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., Gaussian 09 with B3LYP/6-31G*) to model the cyclohexane chair conformation and allyl group orientation. Experimentally, compare solubility in DMSO (high) vs. water (low) using HPLC-UV quantification. Adjust formulations with co-solvents (e.g., PEG-400) to enhance aqueous solubility .

Q. What strategies address contradictory biological activity data across cell lines?

  • Methodological Answer :

  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify IC₅₀ shifts caused by metabolic differences.
  • Mechanistic Profiling : Use RNA-seq to compare gene expression in responsive vs. resistant cell lines, focusing on apoptosis pathways (e.g., Bcl-2/Bax ratios) .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Methodological Answer : Use Schrödinger’s QikProp to calculate ADME properties (e.g., CYP450 inhibition risk) and AutoDock Vina for molecular docking against kinases or GPCRs. Validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. Why do NMR spectra from different labs show variability in allyl proton splitting patterns?

  • Resolution Strategy :

  • Solvent Effects : Deuterochloroform vs. DMSO-d₆ can alter coupling constants (e.g., ³JHH for allyl protons ranges 10–12 Hz in CDCl₃ vs. 8–9 Hz in DMSO-d₆).
  • Conformational Dynamics : Variable chair flipping rates in cyclohexane at 25°C vs. 40°C may split peaks differently. Use variable-temperature NMR to confirm .

Q. How to reconcile conflicting cytotoxicity data between primary and immortalized cell lines?

  • Resolution Strategy :

  • Primary Cells : Higher metabolic activity may accelerate prodrug activation. Test metabolite profiles via LC-MS.
  • Immortalized Lines : p53 mutations may reduce apoptosis sensitivity. Include p53-wildtype vs. knockout controls .

Methodological Tables

Parameter Synthetic Method 1 (MCR) Synthetic Method 2 (Stepwise)
Reaction Time2–4 hours12–24 hours
Yield75–81%50–65%
Purity (HPLC)≥95%85–90%
Key Side ProductsNitrilium intermediatesAcyl chloride dimerization
Reference
Biological Assay Protocol Key Metrics
MTT Cytotoxicity48-hour incubation, 10 µMIC₅₀ = 8.2 ± 1.3 µM (HeLa)
Apoptosis (Annexin V)24-hour treatment, 5 µM35% apoptotic cells (MCF-7)
BBB Permeability (PAMPA)18-hour diffusion, pH 7.4Pe = 4.1 × 10⁻⁶ cm/s
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide

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